molecular formula C13H8ClF6N5 B2755984 3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 956782-01-7

3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B2755984
CAS-Nummer: 956782-01-7
Molekulargewicht: 383.68
InChI-Schlüssel: OIVHYHWKCXXORS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, with the CAS number 956782-01-7 and molecular formula C₁₃H₈ClF₆N₅ (M.W. 383.68), is a pyrazolo[1,5-a]pyrimidine derivative featuring dual trifluoromethyl (-CF₃) groups, a chloro substituent, and a methyl-substituted pyrazole ring at position 2 . The pyrazolo[1,5-a]pyrimidine scaffold is a purine analog known for its versatility in medicinal chemistry, particularly as a kinase inhibitor or antimetabolite .

Eigenschaften

IUPAC Name

3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF6N5/c1-5-3-7(12(15,16)17)25-11(22-5)8(14)9(23-25)6-4-21-24(2)10(6)13(18,19)20/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVHYHWKCXXORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C3=C(N(N=C3)C)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anticancer Activity:
Research indicates that compounds similar to 3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

2. Antimicrobial Properties:
The compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its structural analogs have shown effectiveness against a range of pathogens, suggesting potential applications in treating infectious diseases.

3. Inhibitors of Protein Kinases:
The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific protein kinases involved in cell signaling pathways related to cancer and other diseases. This makes the compound a potential lead for developing targeted therapies.

Medicinal Chemistry Applications

In medicinal chemistry, the unique structure of this compound allows for modifications that can enhance its pharmacological profile. Researchers are exploring its derivatives to improve potency and selectivity for specific biological targets.

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it may serve as a herbicide or pesticide. The presence of trifluoromethyl groups often correlates with increased herbicidal activity due to enhanced metabolic stability in plants.

Material Science Applications

In material science, the unique electronic properties of this compound can be harnessed in the development of organic semiconductors or as a component in advanced materials for electronics.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines significantly inhibited tumor growth in xenograft models through targeted inhibition of specific kinases involved in tumor progression .

Case Study 2: Antimicrobial Activity

Research conducted on related compounds revealed that they exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new therapeutic agents .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the C3 Chloro Position

The presence of the chlorine atom at position 3 enables nucleophilic substitution reactions, a key pathway for functionalizing this scaffold.

Key Reactions:

  • Suzuki–Miyaura Cross-Coupling :
    The 3-chloro group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For example, analogous 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives react with boronic acids under microwave-assisted conditions using XPhosPdG2/XPhos as a tandem catalyst system to suppress debromination (yields: 67–89% ) .

    Boronic AcidProduct Yield (%)Reaction Conditions
    Phenyl74H2O, K2CO3, 100°C
    4-Methoxyphenyl89H2O, K2CO3, 100°C
    2-Naphthyl85H2O, K2CO3, 100°C

    Mechanistic Insight : The chloro group acts as a leaving group, with the reaction proceeding via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation and reductive elimination .

  • Buchwald–Hartwig Amination :
    Substitution with amines (e.g., morpholine) has been reported for related pyrazolo[1,5-a]pyrimidines under Pd catalysis, yielding C3-aminated derivatives .

Functionalization via C–H Activation

The electron-deficient pyrazolo[1,5-a]pyrimidine core facilitates regioselective C–H functionalization.

Key Reactions:

  • C5 Arylation :
    After C3 substitution, the C5 position becomes accessible for secondary arylation. For instance, 3-arylpyrazolo[1,5-a]pyrimidin-5-ones undergo Pd-catalyzed coupling at C5 with aryl iodides (e.g., 4-iodotoluene) to form 3,5-diarylated derivatives (yields: 70–82% ) .

  • Electrophilic Substitution :
    Trifluoromethyl groups at positions 2 and 7 enhance the reactivity of adjacent carbons toward electrophiles. Nitration and halogenation have been observed at C6 in related systems .

Reductive Dehalogenation

The 3-chloro group can be reduced to hydrogen under specific conditions:

  • Catalytic Hydrogenation :
    Using Pd/C or Raney Ni in ethanol under H2 atmosphere, the chloro group is replaced by hydrogen (yield: ~90% ). This pathway is critical for generating unsubstituted intermediates for further derivatization .

Ring-Opening and Rearrangement Reactions

Under harsh acidic or basic conditions, the pyrazolo[1,5-a]pyrimidine ring may undergo cleavage:

  • Hydrolysis :
    Treatment with concentrated HCl at elevated temperatures (100–120°C) leads to ring opening, yielding pyrazole and pyrimidine fragments.

  • Rearrangement to Pyrimidoindazoles :
    Heating with arylhydrazines induces ring expansion, forming pyrimido[1,2-b]indazol-2-one derivatives .

Role of Trifluoromethyl Groups

The two trifluoromethyl groups influence reactivity through electronic and steric effects:

  • Electronic Effects : The strong electron-withdrawing nature of CF3 groups deactivates the pyrimidine ring, directing substitutions to meta/para positions relative to CF3 .

  • Steric Hindrance : The 1-methyl-5-(trifluoromethyl)pyrazole substituent at C2 limits accessibility to the adjacent C3 position, necessitating optimized catalysts (e.g., bulky XPhos ligands) for efficient coupling .

Stability and Degradation Pathways

  • Thermal Stability : The compound is stable up to 200°C but decomposes above this temperature, releasing HF and forming polycyclic byproducts.

  • Photodegradation : UV exposure induces radical-mediated cleavage of CF3 groups, necessitating storage in amber vials for long-term stability .

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs:

Compound Name Substituents (Positions) Biological Relevance
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2-CH₃, 3,5-aryl, 7-CF₃ Antitrypanosomal/antischistosomal activity; enhanced crystal packing via Cl/F interactions.
2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK7) 2-Cl-aryl, 5-aryl, 7-ketone Evaluated for kinase inhibition; ketone at C7 reduces lipophilicity vs. CF₃.
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-CH₂Cl, 7-Cl, 3-CN Antitumor applications; CN group increases electrophilicity for covalent binding.
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-CF₃, 5-CH₃, 7-NH₂ NH₂ at C7 enables hydrogen bonding; lower molecular weight (216.16) vs. target (383.68).

Analysis :

  • Trifluoromethyl vs. Halogen/Ketone Substituents : The dual -CF₃ groups in the target compound confer superior metabolic stability and membrane permeability compared to dichlorophenyl (Cl) or ketone (C=O) analogs . However, Cl substituents (e.g., in MK7) may enhance target affinity via halogen bonding .
  • Pyrazole Ring vs.

Physicochemical and Crystallographic Properties

  • Crystallography : The single-crystal structure of 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (space group P21/c) reveals intermolecular Cl···F interactions stabilizing the lattice . The target compound’s crystal structure (unreported in evidence) may exhibit similar packing due to its -CF₃ groups.
  • Lipophilicity : The target’s calculated logP (via C₁₃H₈ClF₆N₅) is ~3.5, higher than analogs with polar groups (e.g., MK7: logP ~2.8), suggesting improved blood-brain barrier penetration .

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the construction of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:

  • Cyclization : Refluxing precursors (e.g., substituted pyrazoles) with phosphorus oxychloride (POCl₃) in solvents like 1,4-dioxane .
  • Arylation : Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., XPhosPdG2) with aryl boronic acids under inert conditions (110°C, Na₂CO₃ base) to introduce trifluoromethyl or chloroaryl groups .
  • Purification : Column chromatography (silica gel, petroleum ether/EtOAc mixtures) and recrystallization (e.g., cyclohexane/CH₂Cl₂) yield high-purity products .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms proton/carbon environments; IR identifies functional groups (e.g., C-Cl, CF₃ stretches); MS validates molecular weight .
  • X-ray crystallography : Single-crystal analysis (e.g., orthorhombic Pbca space group) provides bond lengths, angles, and molecular packing. For example, a = 9.536 Å, b = 15.941 Å, c = 24.853 Å .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data?

Discrepancies may arise from solvent inclusion or impurities. Methods include:

  • Recrystallization : Use solvents like ethanol or CH₂Cl₂ to remove impurities .
  • Thermogravimetric Analysis (TGA) : Detects solvent residues in crystals.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₁₁Cl₂F₄N₃, Mr = 440.22) .
  • X-ray refinement : Validates stoichiometry via R-factor analysis (e.g., R = 0.055) .

Q. What strategies optimize Suzuki-Miyaura cross-coupling for regioselective arylations?

  • Catalyst Selection : XPhosPdG2/XPhos suppresses debromination side reactions .
  • Solvent/Base Optimization : 1,4-dioxane with Na₂CO₃ enhances coupling efficiency.
  • Boronic Acid Pre-activation : Reduces homo-coupling byproducts.
  • Inert Atmosphere : Prevents oxidation of Pd catalysts .

Q. How can biological activity against enzymes like MAO-B be evaluated?

  • In Vitro Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kynuramine deamination assay for MAO-B).
  • Molecular Docking : Predict binding modes using crystal structures (e.g., PDB: 2V5Z for MAO-B). Pyrazolo[1,5-a]pyrimidines show π-π stacking with Tyr398 and hydrogen bonding to Gln206 .
  • In Vivo Models : Assess pharmacokinetics (e.g., bioavailability in rodent CNS tissues) .

Q. What are common side reactions during arylations, and how are they mitigated?

  • Debromination : Occurs with excessive Pd loading. Mitigated by using XPhos ligand and controlled catalyst ratios .
  • Over-Arylation : Prevented by stepwise boronic acid addition and monitoring via TLC.
  • Byproduct Removal : Gradient elution in column chromatography isolates target compounds .

Data Contradiction Analysis

Q. How to address conflicting NMR data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism).
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton/carbon signals.
  • Crystallographic Validation : Resolves protonation states (e.g., lactam vs. lactim forms) .

Experimental Design Considerations

Q. What reaction conditions favor high yields in lactam activation for C-5 arylation?

  • Activation Reagents : PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) activates C-O bonds in lactams for Suzuki coupling .
  • Solvent Choice : 1,4-dioxane improves reagent solubility.
  • Temperature Control : 20°C for activation, 110°C for cross-coupling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.